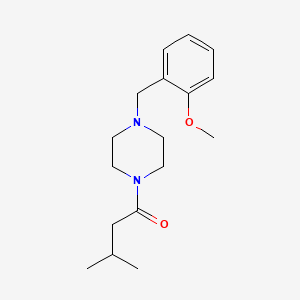![molecular formula C9H7ClN4O2S B5765011 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5765011.png)
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid, also known as Tolfenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its anti-inflammatory and analgesic properties. Tolfenamic acid has been found to have a wide range of applications in scientific research, particularly in the field of medicine.
Wirkmechanismus
The mechanism of action of tolfenamic acid is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity profile. 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid is also readily available and cost-effective. However, one limitation of tolfenamic acid is that it may interfere with other cellular processes and pathways, making it difficult to isolate its specific effects.
Zukünftige Richtungen
There are several potential future directions for research on tolfenamic acid. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer’s disease and Parkinson’s disease. 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has also been found to have anti-tumor properties and may have potential in the treatment of various types of cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of tolfenamic acid.
Synthesemethoden
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid can be synthesized through a multi-step process that involves the reaction of 5-amino-1H-tetrazole with 2-chloro-5-nitrobenzoic acid, followed by reduction and subsequent reaction with methylthiol.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has been extensively studied for its potential therapeutic effects in various medical conditions. It has been found to have anti-inflammatory, analgesic, antipyretic, and antitumor properties. 2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid acid has also been shown to have potential in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2S/c1-17-9-11-12-13-14(9)5-2-3-7(10)6(4-5)8(15)16/h2-4H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBCPKLUGHJSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-methylsulfanyltetrazol-1-yl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)




![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)

![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)


![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)

![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)